![molecular formula C15H20F2N2O2S B6439379 1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane CAS No. 2548989-51-9](/img/structure/B6439379.png)
1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane
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Overview
Description
The compound “1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane” is a complex organic molecule. It contains a cyclopropane ring, a sulfonyl group, a difluorophenyl group, and a diazepane ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can greatly influence how the compound is handled and used .Scientific Research Applications
CPD has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including polymers, heterocycles, and organosulfur compounds. It has also been used in the synthesis of organic compounds and is widely used in the pharmaceutical industry. CPD has also been used as a reagent in the synthesis of various drugs and in the development of new drugs. Additionally, CPD has been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions, and in the synthesis of various materials, such as polymers and nanomaterials.
Mechanism of Action
CPD acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the synthesis of various organic compounds. CPD is a strong nucleophile and can react with various electrophiles, including alkenes, alkynes, and aryl halides. It can also react with organometallic compounds, such as organoboranes and organosilanes.
Biochemical and Physiological Effects
CPD has been shown to have a variety of biochemical and physiological effects. In studies, CPD has been found to inhibit the growth of various cancer cell lines. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, CPD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
CPD is a versatile reagent with a wide range of applications in scientific research. It is a strong nucleophile and can react with various electrophiles. Additionally, CPD has been found to have a variety of biochemical and physiological effects. However, CPD is a hazardous compound and must be handled with caution. It is also not suitable for use in human or animal experiments due to its toxicity.
Future Directions
CPD has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, CPD could be used in the synthesis of new drugs, catalysts, and materials. Additionally, CPD could be used to develop new treatments for various diseases, such as cancer and infectious diseases. CPD could also be used to develop new methods for the synthesis of organic compounds. Finally, CPD could be used to develop new methods for the synthesis of polymers and nanomaterials.
Synthesis Methods
CPD can be synthesized in a number of ways. The most commonly used method is the reaction of 1,3-dichloro-2-propanol with cyclopropanesulfonyl chloride. This reaction produces CPD in high yields. Other methods of synthesis include the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzaldehyde, the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl bromide, and the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl alcohol.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-13-8-12(9-14(17)10-13)11-18-4-1-5-19(7-6-18)22(20,21)15-2-3-15/h8-10,15H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLUYDSSIJQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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